8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one

Lipophilicity Physicochemical profiling Drug-likeness

8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one (CAS 1187570-21-3) is a saturated bicyclic lactam belonging to the Meyer bicyclic lactam family, composed of fused pyrrolidone and hexahydropyrimidine rings with a trifluoromethyl group at the bridgehead C8a position. This class serves as a versatile scaffold in medicinal chemistry, where the nature of the 8a-substituent profoundly modulates electronic character, lipophilicity, crystal packing, and biological recognition.

Molecular Formula C8H11F3N2O
Molecular Weight 208.18 g/mol
Cat. No. B11894970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one
Molecular FormulaC8H11F3N2O
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESC1CNC2(CCC(=O)N2C1)C(F)(F)F
InChIInChI=1S/C8H11F3N2O/c9-8(10,11)7-3-2-6(14)13(7)5-1-4-12-7/h12H,1-5H2
InChIKeyCISGVSGCIIYQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one: Bicyclic Lactam with a C8a-CF3 Substituent for Scaffold Optimization


8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one (CAS 1187570-21-3) is a saturated bicyclic lactam belonging to the Meyer bicyclic lactam family, composed of fused pyrrolidone and hexahydropyrimidine rings with a trifluoromethyl group at the bridgehead C8a position [1]. This class serves as a versatile scaffold in medicinal chemistry, where the nature of the 8a-substituent profoundly modulates electronic character, lipophilicity, crystal packing, and biological recognition [2]. The CF3-bearing variant offers a distinct combination of strong electron-withdrawing character and moderately increased lipophilicity compared to alkyl or unsubstituted analogs, providing a differentiated physicochemical profile for structure-activity optimization programs .

Why 8a-Substituted Hexahydropyrrolo[1,2-a]pyrimidin-6-one Scaffolds Cannot Be Interchanged: Evidence for 8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one


The 8a position is a bridgehead stereocenter whose substituent electronically couples to both the lactam carbonyl and the hexahydropyrimidine amine [1]. Replacing the strongly electron-withdrawing CF3 group (Hammett σₚ ≈ 0.54) with an electron-donating CH3 (σₚ = -0.17) or an unsubstituted H (σₚ = 0.00) reverses the electronic polarization of the scaffold, altering hydrogen-bond donor/acceptor strengths, conformational preferences, and molecular recognition [2]. Crystal structure evidence confirms that the steric volume and electronic nature of the 8a-substituent dictate hydrogen-bonding chains and packing architecture [1], making the CF3 variant structurally and electronically non-interchangeable with in-class analogs.

Quantitative Comparative Evidence for 8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one Against Closest Analogs


Lipophilicity Shift: LogP of 1.13 for 8a-CF3 vs. -0.82 for 8a-CH3 vs. 0.19 for Unsubstituted Analog

The 8a-trifluoromethyl substitution increases the partition coefficient by over 1.9 log units compared to the 8a-methyl analog and by approximately 0.93 log units relative to the unsubstituted parent scaffold, measured via ACD/LogP and chemsrc database values. Specifically, 8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one has a reported LogP of 1.13 , while the 8a-methyl analog has an ACD/LogP of -0.82 and the parent hexahydropyrrolo[1,2-a]pyrimidin-6-one (CAS 57381-24-5) has a LogP of 0.19 .

Lipophilicity Physicochemical profiling Drug-likeness

One-Pot Synthetic Yield of 69-74% for 8a-CF3 Derivative vs. Multi-Component Routes for 8-Aryl Analogs

The patented one-pot cyclocondensation of trifluoromethyl γ-keto acid methyl ester with 1,3-diaminopropane, catalyzed by p-toluenesulfonic acid in refluxing toluene, delivers the 8a-CF3 target compound in isolated yields of 69% (110 g scale), 71% (11 g scale), and 74% (0.44 g scale) [1]. By contrast, the synthesis of 8a-aryl analogs (e.g., 8a-phenyl) typically requires multi-step routes involving pre-formed bicyclic intermediates or Mannich-type cyclizations, for which systematic yield data are not consolidated but which lack this single-step efficiency [2].

Synthetic methodology Process chemistry Scale-up feasibility

Electronic Perturbation: Hammett σₚ of +0.54 for CF3 vs. -0.17 for CH3 at the Bridgehead Position

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (Hammett σₚ = +0.54) when placed at the bridgehead 8a position, in marked contrast to the weakly electron-donating methyl group (σₚ = -0.17) and the neutral hydrogen atom (σₚ = 0.00) [1]. This electronic differential polarizes the lactam C=O bond, lowers the pKₐ of the adjacent NH, and can alter the hydrogen-bond donor strength at the hexahydropyrimidine nitrogen. The patent explicitly claims that replacing a phenyl ring at the 8a position with a CF3 group generates a compound with 'stronger activity' and enhanced absorption, attributed to the electrophilic character of the trifluoromethyl group [2].

Electronic effects Hammett constants Structure-activity relationships

Crystal Packing and Solid-State Stability: CF3-Driven Architecture vs. Phenyl-Driven Chains

Hirshfeld surface analysis and DFT calculations on 8a-arylhexahydropyrrolo[1,2-a]pyrimidin-6(1H)-ones demonstrate that the steric volume of the 8a-substituent significantly governs crystal packing, with 8a-phenyl and 8a-(4-methylphenyl) analogs forming hydrogen-bond chains via C=O···H–N interactions, without π-stacking [1]. The patent states that the 8a-CF3 compound is 'easy to preserve' and suitable for scale operation, implying favorable solid-state stability attributed to fluorine-mediated non-covalent interactions rather than aromatic packing [2]. Explicit comparative thermal or polymorphic data for the CF3 variant are not available in the public literature.

Solid-state chemistry Crystal engineering Stability

Commercial Availability and Purity: ≥95% Available from Multiple Reputable Sources

The 8a-CF3 target compound (CAS 1187570-21-3) is commercially available from multiple reputable research chemical suppliers with a purity specification of ≥95% (e.g., Leyan, MolCore, AKSci, Chemenu) . In contrast, the 8a-phenyl analog is primarily available as a reference standard through the PDB (VKX ligand) and the 8a-methyl analog is listed by fewer suppliers. The parent unsubstituted scaffold (CAS 57381-24-5) is also commercially available but lacks the differentiated electronic profile of the CF3 variant.

Procurement Supply chain Compound sourcing

Recommended Application Scenarios for 8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one Based on Differentiated Evidence


Medicinal Chemistry Scaffold Diversification: CF3-Mediated LogP and Electronic Tuning

When a lead series requires a lipophilic, electron-deficient bicyclic lactam core to improve membrane permeability or target engagement, the 8a-CF3 variant provides a practically useful ΔLogP of ~+2 over the 8a-methyl analog and a Hammett Δσₚ of +0.71 [1]. This allows exploration of SAR space inaccessible to alkyl- or aryl-substituted congeners without scaffold hopping. Note: direct target-level potency comparisons against in-class analogs are not publicly available; the differentiation rests on physicochemical grounds.

Parallel Synthesis and Library Production: One-Pot Route with Scalable Yield

For hit-to-lead or lead optimization programs requiring multi-gram quantities of diverse 8a-substituted bicyclic lactams, the patented one-pot synthesis delivering 69–74% yield across a 250-fold scale range provides a robust, reproducible route that minimizes synthetic step count [2]. The commercial availability from multiple vendors further supports rapid procurement for library synthesis.

Crystallography and Solid-State Screening: Fluorine-Engineered Packing

Researchers requiring well-diffracting crystals for structure-based drug design or solid-form screening may prioritize the 8a-CF3 variant over 8a-aryl analogs because the CF3 group precludes aromatic π-stacking and promotes fluorine-mediated interactions, as inferred from patent disclosures on ease of preservation [2] and published crystal data on 8a-aryl homologs [3]. The altered packing architecture may produce distinct polymorphic landscapes with potential advantages in dissolution or processability.

CFTR/ENaC Ion Channel Modulator Research Programs

Patent literature connects 8a-(trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one to compositions for treating cystic fibrosis via ENaC inhibition . While the specific compound's activity has not been disclosed in peer-reviewed journals, its availability as a characterized building block enables exploratory medicinal chemistry in ion channel modulation, where the CF3 group's electron-withdrawing character and lipophilicity may be advantageous.

Quote Request

Request a Quote for 8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.